molecular formula C20H21F3N8O3S B1662816 Defactinib CAS No. 1073154-85-4

Defactinib

カタログ番号: B1662816
CAS番号: 1073154-85-4
分子量: 510.5 g/mol
InChIキー: FWLMVFUGMHIOAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ファイザー社が開発し、ベラステム・オンコロジー社にライセンス供与されたデファクチニブは、主に様々な固形腫瘍の治療における可能性について研究されています .

製造方法

デファクチニブの合成は、重要な中間体の調製から始まる複数のステップで構成されています最終ステップでは、これらの中間体を結合させて完全なデファクチニブ分子を形成します . 産業生産方法では、反応条件の最適化に重点が置かれ、高い収率と純度が確保され、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます。

準備方法

The synthesis of defactinib involves multiple steps, starting with the preparation of key intermediatesThe final step involves coupling these intermediates to form the complete this compound molecule . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Structural Features Influencing Reactivity

Defactinib’s molecular architecture includes:

  • Pyrazine and pyrimidine rings : Sites for nucleophilic substitution.

  • Sulfonyl group (-SO₂-) : Susceptible to redox reactions.

  • Amide bond : Prone to hydrolysis under acidic/basic conditions.

  • Trifluoromethyl (-CF₃) group : Electron-withdrawing, stabilizing adjacent reactive centers .

Major Chemical Reactions

The following reactions have been experimentally characterized:

Reaction Type Reagents/Conditions Products Significance
Oxidation H₂O₂, KMnO₄, or O₃Sulfoxides → SulfonesModifies electron density for enhanced solubility.
Reduction NaBH₄, LiAlH₄Sulfonyl → Sulfide (-S-)Alters pharmacokinetic properties.
Nucleophilic Substitution NH₃, amines at pyrazine C-3Amino derivativesSynthesize analogs for structure-activity studies.
Hydrolysis HCl/NaOH, elevated temperatureCleavage of amide bondsDegradation pathway analysis.

Oxidation Pathways

  • Sulfone Formation : Oxidation of the sulfonyl group enhances polarity, improving aqueous solubility for formulation.

  • Stability : Sulfones exhibit greater metabolic stability compared to sulfides in preclinical models.

Reduction and Substitution

  • Sulfide Derivatives : Reduction products show altered FAK-binding affinity, aiding in mechanistic studies.

  • Pyrazine Functionalization : Substitution at C-3 with amines generates analogs with improved selectivity for FAK vs. PYK2.

Hydrolysis Studies

  • Amide Bond Cleavage : Hydrolytic degradation under acidic conditions (pH < 3) informs gastric stability profiles.

科学的研究の応用

Defactinib has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study FAK inhibition and its effects on cellular processes.

    Biology: Investigated for its role in modulating cell adhesion, migration, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

    Industry: Utilized in the development of new cancer therapies and as a tool in drug discovery research.

作用機序

デファクチニブは、インテグリン媒介シグナル伝達経路に関与するタンパク質であるFAKを阻害することでその効果を発揮します。FAK活性を阻害することにより、デファクチニブはRAS/MEK/ERKやPI3K/Aktなど、いくつかの下流シグナル伝達経路を阻害します。 この阻害は、腫瘍細胞の遊走、増殖、生存、血管新生を抑制します .

類似化合物の比較

デファクチニブは、VS-4718やTAE-226などの他のFAK阻害剤と比較されています。これらの化合物はすべてFAKを標的としていますが、デファクチニブは選択性と効力が高く注目されています。 複数の抗がん剤に対する耐性を仲介することが示されており、併用療法に貴重な追加となります . 他の類似の化合物には、RAF/MEK経路を標的とするアプトメチニブがあり、しばしば治療効果を高めるためにデファクチニブと併用されます .

結論

デファクチニブは、がん治療における大きな可能性を秘めた有望な化合物です。FAKを阻害し、重要なシグナル伝達経路を阻害する能力により、研究と臨床の両方において貴重なツールとなっています。現在進行中の研究では、様々な分野におけるその潜在的な可能性と用途をさらに探索しています。

類似化合物との比較

Defactinib is compared with other FAK inhibitors such as VS-4718 and TAE-226. While all these compounds target FAK, this compound is noted for its selectivity and potency. It has been shown to mediate resistance to multiple anticancer agents, making it a valuable addition to combination therapies . Other similar compounds include avutometinib, which targets the RAF/MEK pathway and is often used in combination with this compound for enhanced therapeutic effects .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its ability to inhibit FAK and disrupt critical signaling pathways makes it a valuable tool in both research and clinical settings. Ongoing studies continue to explore its full potential and applications in various fields.

生物活性

Defactinib (VS-6063) is a potent and selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. This compound has garnered attention for its potential in treating various cancers, particularly those with KRAS mutations.

FAK plays a critical role in cellular processes such as adhesion, migration, and survival, particularly in cancer cells. By inhibiting FAK, this compound disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapies. The selectivity of this compound for FAK over other kinases (>100-fold) allows for targeted therapeutic strategies with minimal off-target effects .

Efficacy in Various Cancers

This compound has been evaluated in several clinical trials, demonstrating varying degrees of efficacy across different cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : In a Phase 2 study involving heavily pretreated patients with KRAS mutant NSCLC, this compound monotherapy showed modest clinical activity. Out of 55 patients, 28% met the progression-free survival (PFS) endpoint at 12 weeks, with a median PFS of 45 days. Adverse events were primarily low-grade and manageable .
  • Pancreatic Ductal Adenocarcinoma (PDAC) : A study combining this compound with pembrolizumab and gemcitabine reported an 80% disease control rate in refractory PDAC patients. The median overall survival was 7.8 months, indicating promising preliminary efficacy .
  • Ovarian Cancer : The combination of this compound with avutometinib has shown significant response rates in patients with recurrent low-grade serous ovarian cancer. The overall response rate was 31%, with higher rates observed in KRAS mutant populations .

Case Studies

  • KRAS Mutant NSCLC :
    • Population : Heavily pretreated patients
    • Results : 28% met the 12-week PFS endpoint; median PFS was 45 days.
    • Adverse Events : Fatigue and gastrointestinal issues were common but generally mild .
  • Recurrent Low-Grade Serous Ovarian Cancer :
    • Combination Therapy : this compound + avutometinib
    • Results : Disease control rate at 6 months was 61%, with significant responses noted across KRAS mutant and wild-type populations .

Comparative Data Table

Cancer TypeCombination TherapyOverall Response RateMedian PFSNotable Adverse Events
Non-Small Cell Lung CancerThis compound MonotherapyModest45 daysFatigue, gastrointestinal
Pancreatic Ductal AdenocarcinomaThis compound + Pembrolizumab + Gemcitabine80%3.6 monthsNone reported
Ovarian CancerThis compound + Avutometinib31%12.9 monthsMild nausea, fatigue

Safety Profile

This compound is generally well tolerated, with minimal drug-drug interactions and consistent bioavailability independent of food intake. Common side effects include low-grade nausea, fatigue, headache, and reversible hyperbilirubinemia. The recommended phase II dose is established at 400 mg orally twice daily .

特性

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib
Reactant of Route 2
Reactant of Route 2
Defactinib
Reactant of Route 3
Reactant of Route 3
Defactinib
Reactant of Route 4
Reactant of Route 4
Defactinib
Reactant of Route 5
Reactant of Route 5
Defactinib
Reactant of Route 6
Reactant of Route 6
Defactinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。